4-Chloro-8-nitrocinnoline
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Overview
Description
4-Chloro-8-nitrocinnoline is an organic compound with the molecular formula C8H4ClN3O2. It belongs to the class of cinnoline derivatives, which are known for their diverse chemical properties and applications in various fields. This compound is characterized by the presence of a chlorine atom at the 4th position and a nitro group at the 8th position on the cinnoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-nitrocinnoline typically involves the nitration of 4-chlorocinnoline. The process begins with the chlorination of cinnoline to introduce the chlorine atom at the 4th position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8th position .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-8-nitrocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or ammonia in ethanol are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Substitution: Formation of 4-amino-8-nitrocinnoline.
Reduction: Formation of 4-chloro-8-aminocinnoline.
Oxidation: Formation of this compound N-oxide.
Scientific Research Applications
4-Chloro-8-nitrocinnoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-8-nitrocinnoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
4-Chloroaniline: Similar in structure but lacks the nitro group.
4-Chloro-8-fluoroquinoline: Contains a fluorine atom instead of a nitro group.
4-Chloro-6-methylquinoline: Contains a methyl group instead of a nitro group .
Uniqueness: 4-Chloro-8-nitrocinnoline is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
2096-41-5 |
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Molecular Formula |
C8H4ClN3O2 |
Molecular Weight |
209.59 g/mol |
IUPAC Name |
4-chloro-8-nitrocinnoline |
InChI |
InChI=1S/C8H4ClN3O2/c9-6-4-10-11-8-5(6)2-1-3-7(8)12(13)14/h1-4H |
InChI Key |
AWJCTBUJNXLTTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=NC=C2Cl |
Origin of Product |
United States |
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